2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Medicinal Chemistry Pharmacophore Design Linker Optimization

2-[2-(1,3-Benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS 623553-27-5, molecular formula C₁₇H₁₂N₂O₃, molecular weight 292.29 g·mol⁻¹) is a hybrid heterocyclic compound that covalently links a benzoxazole moiety to a phthalimide (isoindole-1,3-dione) core via a saturated two-carbon ethyl linker. Its SMILES string (C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=CC=CC=C4O3) and InChI Key (OGNSHTKXWDPCCK-UHFFFAOYSA-N) establish an unambiguous structural identifier.

Molecular Formula C17H12N2O3
Molecular Weight 292.29 g/mol
CAS No. 623553-27-5
Cat. No. B1365173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
CAS623553-27-5
Molecular FormulaC17H12N2O3
Molecular Weight292.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=CC=CC=C4O3
InChIInChI=1S/C17H12N2O3/c20-16-11-5-1-2-6-12(11)17(21)19(16)10-9-15-18-13-7-3-4-8-14(13)22-15/h1-8H,9-10H2
InChIKeyOGNSHTKXWDPCCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(1,3-Benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS 623553-27-5): Structural Identity, Analytically Confirmed Physicochemical Properties, and Procurement-Relevant Baseline


2-[2-(1,3-Benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS 623553-27-5, molecular formula C₁₇H₁₂N₂O₃, molecular weight 292.29 g·mol⁻¹) is a hybrid heterocyclic compound that covalently links a benzoxazole moiety to a phthalimide (isoindole-1,3-dione) core via a saturated two-carbon ethyl linker . Its SMILES string (C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=CC=CC=C4O3) and InChI Key (OGNSHTKXWDPCCK-UHFFFAOYSA-N) establish an unambiguous structural identifier . Computed physicochemical descriptors include a predicted LogP of 3.43, zero hydrogen-bond donors, a topological polar surface area of 63 Ų, and zero Rule-of-5 violations—properties that differentiate it from benzimidazole- or benzothiazole-based analogs . The compound is commercially listed by multiple accredited vendors at analytical purity levels of 95% to ≥98% (HPLC) and is designated for research and further manufacturing use only .

Why Generic Substitution Fails for 2-[2-(1,3-Benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS 623553-27-5): Critical Structure–Property Differentiation Points


Pharmacophore hybridization strategies that fuse a benzoxazole to a phthalimide can yield dramatically divergent biological outcomes depending on linker length, linker heteroatom composition, and aromatic substitution pattern. The two-carbon ethyl linker present in CAS 623553-27-5 is not trivially interchangeable with the methyl-branched one-carbon linker of CAS 93666-07-0 , nor with the thioether linker of CAS 121161-67-9 , nor with electron-withdrawing chloro-substituted benzoxazole analogs such as CAS 1071369-46-4 —each modification alters conformational flexibility, metabolic stability, and target-binding pharmacophore geometry. A focused study on heterocyclic quinone scaffolds demonstrated that benzoxazole-based diones can be ≥50-fold more potent than their isoindole-dione counterparts in CDC25C phosphatase inhibition [1], illustrating that the specific heterocycle choice, not merely the presence of a dione pharmacophore, drives functional activity. Therefore, sourcing a generic “benzoxazole-phthalimide” without verifying the exact CAS registry number risks substituting a compound with a different linker or substitution pattern and, consequently, different biological performance and physicochemical handling characteristics.

Quantitative Evidence Guide: Verifiable Differentiation of 2-[2-(1,3-Benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS 623553-27-5) Against Closest Structural Analogs


Straight Ethyl Linker vs. Methyl-Branched Linker: Conformational Flexibility and Predicted Physicochemical Divergence

CAS 623553-27-5 bears a linear –CH₂–CH₂– ethyl spacer connecting the phthalimide nitrogen to the benzoxazole C2 position. Its positional isomer CAS 93666-07-0 replaces this with a branched –CH(CH₃)– linker . This single-atom rearrangement alters the spatial orientation of the two heterocyclic pharmacophores and modifies the compound’s solid-state properties: the branched isomer exhibits a reported melting point of 143–145 °C, whereas no crystalline melting point has been publicly reported for CAS 623553-27-5, suggesting different crystal packing energies . The linear linker provides greater conformational degrees of freedom, which can influence target-binding entropy and off-rate kinetics in a receptor or enzyme pocket.

Medicinal Chemistry Pharmacophore Design Linker Optimization

Oxygen Ether Linker vs. Thioether Linker: Impact on Molecular Weight, Lipophilicity, and Metabolic Stability Potential

CAS 623553-27-5 contains an oxygen atom within the benzoxazole ring (C–O–C linkage) and an all-carbon ethyl bridge. The thioether analog CAS 121161-67-9 replaces the ethyl-to-benzoxazole carbon with a sulfur atom (–S–) adjacent to the benzoxazole ring . This substitution increases molecular weight by approximately 32 Da (292.29 vs. 324.35 g·mol⁻¹) and introduces a metabolically labile sulfur oxidation site susceptible to cytochrome P450-mediated S-oxidation, which can generate sulfoxide and sulfone metabolites not possible for CAS 623553-27-5. The thioether also increases calculated LogP and polar surface area, altering both passive membrane permeability and aqueous solubility.

Drug Metabolism Pharmacokinetics Bioisostere Design

Unsubstituted vs. 5,7-Dichloro-Benzoxazole: Electron-Withdrawing Effects on Aromatic Reactivity and Biological Target Engagement

CAS 623553-27-5 carries no substituents on the benzoxazole phenyl ring, preserving the intrinsic electron density of the fused heterocycle. The dichloro analog CAS 1071369-46-4 incorporates two chlorine atoms at the 5- and 7-positions of the benzoxazole , which substantially lowers the π-electron density of the aromatic system through inductive withdrawal, increases molecular weight to 361.18 g·mol⁻¹ (+68.89 Da), and raises lipophilicity. Chlorine substitution has been reported in related benzoxazole-phthalimide series to enhance antimicrobial and anticancer activity, but it also alters aqueous solubility, plasma protein binding, and CYP inhibition profiles. The unsubstituted scaffold of CAS 623553-27-5 therefore represents a cleaner pharmacophore baseline for hit-to-lead optimization where halogen-driven potency gains must be balanced against ADMET liabilities.

Medicinal Chemistry SAR Halogenation Effects

Benzoxazole-Phthalimide vs. Benzothiazole-Phthalimide Class: Heteroatom-Dependent Potency Modulation in CDC25C Phosphatase Inhibition

A head-to-head series of heterocyclic quinone-based diones evaluated for CDC25C phosphatase inhibition demonstrated that benzoxazole-diones and benzothiazole-diones were at least 50-fold more potent (IC₅₀ = 0.10–0.50 μM) than their benzimidazole-dione, indazole-dione, or isoindole-dione counterparts (IC₅₀ > 10 μM) in the same WST-1 colorimetric assay using Mia PaCa-2 and DU-145 human tumor cell lines [1]. Although this study evaluated quinone scaffolds rather than the phthalimide (non-quinone) dione present in CAS 623553-27-5, the data establish a class-level principle: the benzoxazole heterocycle confers significantly greater biological potency than an isoindole alone. CAS 623553-27-5 uniquely presents both a benzoxazole and a phthalimide within the same molecule, creating a hybrid that could theoretically engage targets with dual pharmacophoric recognition.

Cancer Biology Phosphatase Inhibition Heterocyclic SAR

In Vitro IMPDH II Inhibitory Activity: Preliminary Data Point Requiring Independent Verification

According to bioactivity summary data indexed in the Aladdin Scientific assay database, CAS 623553-27-5 was tested for in vitro inhibitory potency against inosine monophosphate dehydrogenase II (IMPDH II), a key enzyme in guanine nucleotide biosynthesis and a validated target for immunosuppressive, anticancer, and antiviral therapy . The assay record (ALA873223) indicates that the compound was evaluated in a binding assay format, though the quantitative IC₅₀ value is not publicly displayed in the indexed summary . The originating literature reference (ALA1135865) corresponds to a Bioorganic & Medicinal Chemistry Letters publication on guanidine-based IMPDH inhibitors , suggesting that CAS 623553-27-5 may have been included as a comparator or structural analog within a broader IMPDH inhibitor screening campaign. The absence of a publicly reported IC₅₀ precludes quantitative comparison, but the existence of this assay record distinguishes CAS 623553-27-5 from many close structural analogs for which no IMPDH II screening data have been indexed.

Immunosuppression Antiviral Nucleotide Metabolism

Computed Physicochemical Profile: Benchmarking Drug-Likeness Parameters Against In-Class Analogs

The computed physicochemical profile of CAS 623553-27-5 places it within favorable drug-like chemical space: predicted LogP = 3.43–3.47, zero hydrogen-bond donors, four hydrogen-bond acceptors, topological polar surface area (TPSA) = 63 Ų, and zero Rule-of-5 violations . By comparison, the thioether analog (CAS 121161-67-9) with an additional sulfur atom is expected to exhibit higher LogP and TPSA, while the 5,7-dichloro analog (CAS 1071369-46-4) carries higher molecular weight and lipophilicity that may approach Rule-of-5 thresholds. The balanced profile of CAS 623553-27-5—combining moderate lipophilicity with low TPSA—is consistent with compounds capable of passive transcellular permeation while retaining sufficient aqueous solubility for in vitro assay compatibility.

Drug Design ADME Prediction Lead Optimization

Optimal Research and Industrial Application Scenarios for 2-[2-(1,3-Benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS 623553-27-5)


Medicinal Chemistry Hit-to-Lead Optimization Requiring a Defined, Halogen-Free Benzoxazole-Phthalimide Scaffold

When a medicinal chemistry program requires systematic exploration of structure-activity relationships (SAR) around a benzoxazole-phthalimide hybrid core, CAS 623553-27-5 provides an unsubstituted, linear-ethyl-linked scaffold free of confounding halogen substituents [1]. Unlike the 5,7-dichloro analog (CAS 1071369-46-4), the unsubstituted benzoxazole ring allows sequential introduction of substituents to independently probe electronic, steric, and lipophilic contributions to target binding, without the pre-existing bias of electron-withdrawing chlorine atoms. The straight ethyl linker further distinguishes it from the branched isomer (CAS 93666-07-0), offering a defined conformational profile for pharmacophore modeling and docking studies.

Phosphatase or Kinase Inhibitor Screening Where Benzoxazole-Containing Scaffolds Show Class-Level Potency Advantages

Class-level evidence demonstrates that benzoxazole-containing diones can be ≥50-fold more potent inhibitors of CDC25C phosphatase (IC₅₀ = 0.10–0.50 μM) compared to isoindole-diones (IC₅₀ > 10 μM) [1]. For investigators screening against phosphatase or kinase targets where heterocycle identity is a known potency determinant, CAS 623553-27-5 offers a structurally privileged hybrid that combines the potency-conferring benzoxazole with a phthalimide core capable of additional hydrogen-bonding interactions. This dual pharmacophore architecture is not present in simple benzoxazole or phthalimide monomers, positioning the compound as a strategic screening candidate for target classes where such hybrids have demonstrated enhanced activity.

Nucleotide Metabolism Research Leveraging Preliminary IMPDH II Screening Data

For research groups investigating inosine monophosphate dehydrogenase II (IMPDH II) as a therapeutic target in immunosuppression, antiviral, or oncology indications, CAS 623553-27-5 carries an indexed screening record (ALA873223) indicating it has been tested for IMPDH II inhibitory activity [1]. While the quantitative IC₅₀ is not publicly reported, the existence of this assay data distinguishes the compound from most close structural analogs that lack any IMPDH II screening history. Procurement for follow-up dose-response studies can build upon this preliminary data point, potentially accelerating hit validation in nucleotide metabolism programs.

Pharmacokinetic and Metabolic Stability Studies Requiring an Oxygen-Ether Scaffold Free of Thioether-Mediated Metabolic Liabilities

The thioether analog (CAS 121161-67-9) introduces a sulfur atom susceptible to cytochrome P450-mediated S-oxidation, generating sulfoxide and sulfone metabolites that can complicate pharmacokinetic interpretation and introduce toxicity risks [1]. CAS 623553-27-5, containing only oxygen within the benzoxazole and an all-carbon ethyl bridge, eliminates this metabolic vulnerability. For in vitro microsomal stability assays or in vivo PK studies where clean metabolic profiles are essential for data interpretability, the oxygen-ether scaffold offers a simpler and more predictable metabolic fate, making it the superior choice for ADME/PK characterization.

Quote Request

Request a Quote for 2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.